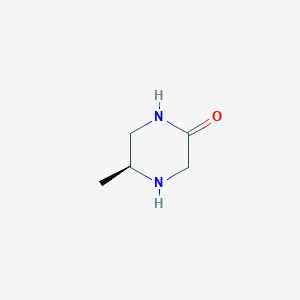

(5S)-5-methylpiperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODLPCCEKPQWAY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of (5S)-5-methylpiperazin-2-one

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structural elucidation of (5S)-5-methylpiperazin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures. Instead, it delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. We will explore a multi-technique approach, demonstrating how data from various analytical platforms are integrated to build an unassailable structural proof.

Introduction

This compound is a chiral heterocyclic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol [1][2]. As a derivative of the piperazine core, a privileged scaffold in medicinal chemistry, understanding its precise three-dimensional structure is paramount for its potential applications in drug discovery and development. The presence of a stereocenter at the C5 position necessitates not only the confirmation of its constitutional isomer but also the unambiguous determination of its absolute stereochemistry. This guide will walk through a logical, stepwise process to achieve this, from fundamental characterization to the definitive assignment of its stereochemical configuration.

I. Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in the structural elucidation of a novel compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement from which the elemental composition can be deduced.

Expertise & Experience in Practice:

The choice of ionization technique is critical. Given the presence of basic nitrogen atoms and a polar amide group, electrospray ionization (ESI) in positive ion mode is the logical choice. This technique is gentle and typically produces the protonated molecular ion [M+H]⁺ with high efficiency, minimizing fragmentation and providing a clear indication of the molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of approximately 10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.0 kV

-

Nebulizing Gas (N₂) Pressure: 1.0 - 1.5 bar

-

Drying Gas (N₂) Flow Rate: 4 - 6 L/min

-

Drying Gas Temperature: 180 - 220 °C

-

-

Mass Analyzer Parameters:

-

Acquisition Range: m/z 50 - 500

-

Resolution: >10,000 FWHM (Full Width at Half Maximum)

-

Internal Calibration: Use a known reference standard to ensure high mass accuracy.

-

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Data Presentation: Expected HRMS Data

| Ion | Calculated Exact Mass (C₅H₁₁N₂O⁺) | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 115.0871 | Value | < 5 |

The observation of an ion with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the protonated molecule, with a mass error of less than 5 ppm, provides strong evidence for the proposed molecular formula of C₅H₁₀N₂O[3][4].

II. Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between atoms.

Expertise & Experience in Practice:

For a small molecule like this compound, a standard 400 or 500 MHz spectrometer is sufficient. The choice of solvent is important; deuterated chloroform (CDCl₃) is a common starting point, but due to the polar nature of the amide, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be required to ensure solubility and minimize signal broadening of the N-H protons. Temperature-dependent NMR studies can also be insightful for piperazine derivatives, as they can reveal information about conformational dynamics, such as ring inversion and restricted rotation around amide bonds[5][6][7].

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems.

-

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |

| 1-NH | 6.5-7.5 (br s) | - |

| 2-C=O | - | 168-172 |

| 3-CH₂ | 3.2-3.4 (m) | 45-50 |

| 4-NH | 1.5-2.5 (br s) | - |

| 5-CH | 3.0-3.2 (m) | 48-53 |

| 6-CH₂ | 2.8-3.0 (m) | 40-45 |

| 5-CH₃ | 1.1-1.3 (d, J ≈ 6-7) | 15-20 |

Logical Elucidation through 2D NMR:

-

COSY: Would show correlations between the methyl protons and the H5 proton, and between the protons of the adjacent CH₂ groups in the ring.

-

HSQC: Would directly link each proton signal to its attached carbon.

-

HMBC: Would be critical for confirming the overall structure. For example, correlations would be expected from the methyl protons to C5 and C6, and from the H3 protons to the carbonyl carbon (C2).

III. Stereochemical Integrity: Chiral High-Performance Liquid Chromatography (HPLC)

The confirmation of the enantiomeric purity of this compound is a critical step, as enantiomers can have vastly different pharmacological and toxicological profiles[8][9]. Chiral HPLC is the most widely used technique for separating enantiomers and determining enantiomeric excess (% ee)[10][11].

Expertise & Experience in Practice:

The selection of the chiral stationary phase (CSP) is the most important factor in developing a successful chiral separation method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be very effective for a wide range of chiral compounds, including piperazine derivatives[8]. A screening approach, testing several different polysaccharide-based columns with various mobile phases, is often the most efficient way to find a suitable separation method.

Experimental Protocol: Chiral HPLC

-

Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

-

Mobile Phase: Start with a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A typical starting mobile phase would be 90:10 (v/v) n-hexane:isopropanol. An acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) may be required to improve peak shape.

-

Instrumentation: A standard HPLC system with a UV detector is sufficient. The lack of a strong chromophore in the molecule may necessitate detection at a low wavelength (e.g., 205-220 nm)[8].

-

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-35 °C

-

Injection Volume: 10 µL

-

-

Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.1 mg/mL. If a racemic standard is available, prepare a solution of it as well to confirm the retention times of both enantiomers.

-

Data Analysis: Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation. For a non-racemic sample, calculate the enantiomeric excess using the peak areas.

Data Presentation: Expected Chiral HPLC Results

| Parameter | Expected Value |

| Retention Time (5S) | t₁ |

| Retention Time (5R) | t₂ |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (% ee) | > 99% for an enantiomerically pure sample |

IV. The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of HRMS and NMR can elucidate the constitution of a molecule, and chiral HPLC can confirm its enantiomeric purity, only single-crystal X-ray crystallography can provide an unambiguous determination of its absolute stereochemistry in the solid state[12][13][14].

Expertise & Experience in Practice:

Growing high-quality single crystals is often the most challenging part of the process. A systematic screening of different solvents and crystallization techniques is necessary. Slow evaporation of a solution is a common and effective method.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth:

-

Solvent Screening: Test a range of solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling or evaporation.

-

Technique: Slow evaporation is a good starting point. Dissolve the compound in a suitable solvent to near saturation, filter the solution to remove any particulate matter, and allow the solvent to evaporate slowly in a loosely covered vial over several days.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

-

Determine the absolute stereochemistry using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.

-

Data Presentation: Expected Crystallographic Data

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ |

| Flack Parameter | A value close to 0 for the (S) configuration would confirm the absolute stereochemistry. |

| Molecular Structure | An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram showing the 3D structure with atomic numbering. |

V. Workflow and Logical Relationships

The structural elucidation process follows a logical progression, with each technique providing a piece of the puzzle. The following diagram illustrates this workflow.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (5S)-5-methylpiperazin-2-one: A Chiral Building Block in Modern Drug Discovery

Introduction: The landscape of modern drug discovery is increasingly reliant on the use of chiral building blocks to construct complex and stereospecific active pharmaceutical ingredients (APIs). (5S)-5-methylpiperazin-2-one (CAS Number: 1240583-20-3) is a prime example of such a scaffold, offering a unique combination of a rigid heterocyclic core, defined stereochemistry, and reactive handles for further chemical modification. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its critical application in the development of targeted cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral intermediate.

Physicochemical and Structural Properties

This compound is a chiral heterocyclic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol .[1][2][3] Its structure features a six-membered piperazinone ring with a methyl group at the 5-position, conferring the (S)-stereochemistry. The presence of both a secondary amine and an amide functional group within the ring system makes it a versatile synthon for a variety of chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 1240583-20-3 | [1][2][3][4] |

| Molecular Formula | C₅H₁₀N₂O | [1][2][3] |

| Molecular Weight | 114.15 g/mol | [1][2][3][4] |

| Synonyms | (S)-5-Methylpiperazin-2-one, (5S)-5-Methyl-2-Piperazinone | [1][4][5] |

| Purity (typical) | ≥98% | [1][3] |

| SMILES | C[C@H]1CNC(=O)CN1 | [1] |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | [1] |

| logP | -0.9057 | [1] |

Synthesis of Chiral Piperazinone Derivatives

The synthesis of chiral piperazinone derivatives is a critical process, with various methods developed to ensure high enantiomeric purity. A common strategy involves the use of chiral starting materials and stereocontrolled reaction pathways. A representative synthesis of a chiral methylpiperazinone is detailed in Chinese patent CN108129404B, which outlines a method that avoids highly toxic reagents and improves yield and purity, making it suitable for industrial-scale production.[5] While this patent specifically describes the synthesis of the (R)-3-methylpiperazin-2-one isomer, the principles can be adapted for the (5S) isomer.

A plausible synthetic approach for this compound would involve the reductive amination of a protected aminoacetaldehyde with an (S)-alanine derivative, followed by deprotection and intramolecular cyclization.

Conceptual Synthetic Workflow:

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

Synthesis of chiral 5-methylpiperazin-2-one

An In-depth Technical Guide to the Synthesis of Chiral 5-Methylpiperazin-2-one

Authored by a Senior Application Scientist

Introduction: The Significance of Chiral 5-Methylpiperazin-2-one in Modern Drug Discovery

The piperazin-2-one scaffold is a privileged structural motif frequently encountered in a wide array of bioactive natural products and clinically approved pharmaceuticals.[1] Its inherent conformational rigidity and ability to present substituents in well-defined spatial orientations make it an attractive building block for medicinal chemists. The introduction of a chiral center, as in 5-methylpiperazin-2-one, further enhances its utility, allowing for the fine-tuning of pharmacological activity and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of the key synthetic strategies for accessing enantiomerically pure 5-methylpiperazin-2-one, with a focus on methodologies that offer high stereocontrol and scalability.

Strategic Approaches to the Asymmetric Synthesis of 5-Methylpiperazin-2-one

The synthesis of chiral 5-methylpiperazin-2-one can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The most direct and often cost-effective approach to chiral 5-methylpiperazin-2-one involves the use of readily available and enantiomerically pure starting materials from the chiral pool, most notably amino acids.[1][2][3][4] L- and D-alanine are ideal precursors for the (S)- and (R)-enantiomers of 5-methylpiperazin-2-one, respectively.

A general and efficient route starting from enantiomerically pure alanine is depicted below.[5] This method involves the esterification of alanine, followed by a key cyclization step.

Experimental Protocol: Synthesis of (S)-5-Methylpiperazin-2-one from L-Alanine [5]

Step 1: Esterification of L-Alanine

-

To a suspension of L-alanine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the mixture under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.

Step 2: N-Alkylation with a Protected Ethylenamine Equivalent

-

Dissolve L-alanine methyl ester hydrochloride (1.0 eq) and a suitable N-protected 2-aminoacetaldehyde or its equivalent in a suitable solvent such as dichloromethane.

-

Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction by quenching with saturated sodium bicarbonate solution and extracting with an organic solvent.

Step 3: Deprotection and Intramolecular Cyclization

-

The N-protected diamino ester intermediate is deprotected under appropriate conditions (e.g., hydrogenolysis for a Cbz group).[6]

-

The resulting free diamine undergoes spontaneous or base-catalyzed intramolecular cyclization to afford (S)-5-methylpiperazin-2-one.

-

Purification is typically achieved by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Thionyl chloride in methanol: This is a classic and efficient method for the in situ formation of methyl ester hydrochlorides from amino acids.

-

Reductive amination: This is a mild and high-yielding method for forming the C-N bond, crucial for constructing the piperazinone backbone. Sodium triacetoxyborohydride is often preferred for its selectivity and ease of handling.

-

Protecting groups: The choice of the N-protecting group (e.g., Cbz or Boc) is critical for compatibility with subsequent reaction conditions and for ease of removal to facilitate the final cyclization.[6]

Asymmetric Catalysis: A Modern Approach to Enantioselectivity

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules, avoiding the need for stoichiometric chiral reagents. For the synthesis of substituted piperazin-2-ones, several powerful catalytic methods have been developed.

Palladium- and iridium-catalyzed asymmetric hydrogenation of unsaturated precursors, such as pyrazin-2-ols or unsaturated piperazin-2-ones, provides a direct route to chiral piperazin-2-ones with high enantioselectivity.[1][7][8]

Workflow: Asymmetric Hydrogenation for Chiral Piperazin-2-one Synthesis

Caption: Asymmetric hydrogenation workflow.

Key Considerations for Asymmetric Hydrogenation:

-

Catalyst and Ligand Selection: The choice of the metal catalyst (e.g., Palladium or Iridium) and the chiral ligand is paramount for achieving high enantioselectivity and diastereoselectivity.[1]

-

Reaction Conditions: Optimization of hydrogen pressure, temperature, and solvent is crucial for maximizing yield and stereoselectivity.

Multi-component, one-pot reactions are highly desirable in process chemistry as they reduce the number of synthetic steps and purification procedures. A notable example is the quinine-derived urea-catalyzed one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) to afford 3-substituted piperazin-2-ones.[8][9] While this method is primarily for C3-substituted piperazinones, modifications could potentially be adapted for C5-substitution.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary, a stereochemically pure molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is a well-established strategy. For instance, (R)-(-)-phenylglycinol can be employed as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine, which can then be oxidized to the corresponding piperazin-2-one.[2][10]

Workflow: Chiral Auxiliary Approach

Caption: Chiral auxiliary-mediated synthesis.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excesses (ee) for various synthetic methods.

| Synthetic Method | Starting Material | Typical Yield (%) | Typical ee (%) | Reference(s) |

| Chiral Pool Synthesis | L-Alanine | 80-95 | >99 | [5][6] |

| Asymmetric Hydrogenation (Pd-cat) | Pyrazin-2-ol | 93 | 90 | [1] |

| One-Pot Cascade (Organocatalysis) | Aldehyde, etc. | 38-90 | up to 99 | [8][9] |

| Chiral Auxiliary | N-Boc glycine | 60-70 (overall) | >98 | [2] |

Conclusion and Future Outlook

The synthesis of chiral 5-methylpiperazin-2-one is a well-addressed challenge in organic synthesis, with several robust and high-yielding methodologies available. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and the availability of specialized equipment (e.g., high-pressure hydrogenators). Chiral pool synthesis from alanine remains a highly practical and scalable approach for industrial applications.[6] However, the continued development of novel asymmetric catalytic methods will undoubtedly lead to even more efficient and sustainable routes to this important chiral building block.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Enantioselective Synthesis of (5S)-5-Methylpiperazin-2-one from the (S)-Alanine Chiral Pool

An In-depth Technical Guide for Drug Development Professionals

Abstract

(5S)-5-methylpiperazin-2-one is a valuable chiral building block in modern medicinal chemistry, serving as a key intermediate for a range of pharmacologically active agents. Its stereochemically defined structure is crucial for achieving desired biological activity and minimizing off-target effects.[1] This guide provides an in-depth, field-proven methodology for the enantioselective synthesis of this important scaffold, leveraging the readily available and inexpensive chiral pool starting material, (S)-alanine. We will explore the strategic rationale behind the synthetic design, from retrosynthetic analysis to the execution of key transformations, including N-protection, peptide coupling, selective reduction, and the final deprotection-cyclization cascade. Detailed, step-by-step protocols are provided to ensure reproducibility and high fidelity, empowering researchers and drug development professionals to confidently produce this critical intermediate.

Strategic Imperative: Why (S)-Alanine?

The synthesis of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry to ensure safety and efficacy.[2] Utilizing the "chiral pool" — a collection of abundant, enantiomerically pure natural products — is a highly efficient and cost-effective strategy.[3][4] (S)-alanine offers an ideal starting point for this compound as its stereocenter directly translates to the C5 position of the target molecule, obviating the need for complex asymmetric induction or chiral resolution steps. This approach not only simplifies the synthesis but also guarantees the highest possible enantiomeric purity in the final product.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a clear and robust pathway. The core piperazinone ring, a cyclic amide (or lactam), can be formed via an intramolecular cyclization of a linear amino-ester precursor. This precursor is envisioned as a diamine backbone where one amine is part of an ethylamine moiety and the other is derived from the original alanine. This linear precursor can be assembled through a standard amide bond formation between N-protected (S)-alanine and a glycine derivative, followed by a selective reduction. This leads us back to two simple, commercially available starting materials: (S)-alanine and glycine methyl ester.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the Linear Dipeptide Precursor

This phase focuses on constructing the acyclic backbone with the correct stereochemistry and functional handles for the subsequent reduction and cyclization steps.

N-Terminal Protection of (S)-Alanine

Causality: The α-amino group of (S)-alanine is a potent nucleophile that must be temporarily masked to prevent unwanted side reactions, such as self-polymerization, during the subsequent amide coupling step.[5][6] The tert-butoxycarbonyl (Boc) group is an ideal choice for this role. It is easily introduced, exceptionally stable under the neutral or basic conditions of peptide coupling, and can be removed under acidic conditions that are compatible with the final cyclization step.[7][8]

Experimental Protocol: Synthesis of Boc-(S)-Ala-OH

-

Setup: To a 500 mL round-bottom flask, add (S)-alanine (1.0 eq, e.g., 20.0 g) and dissolve it in a 1:1 mixture of 1,4-dioxane and water (200 mL).

-

Basification: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq) portion-wise to maintain the temperature below 10 °C. Stir until all solids dissolve.

-

Boc-Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 50 mL of 1,4-dioxane. Add this solution dropwise to the stirring alanine solution over 1 hour, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. The solution should become clear.

-

Workup (Acidification): Cool the mixture back to 0 °C and carefully acidify with cold 1 M HCl or a saturated citric acid solution to pH 2-3. A white precipitate may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-(S)-Ala-OH as a white solid or viscous oil. The product is typically used without further purification.

Amide Bond Formation: Coupling to Glycine Methyl Ester

Causality: The formation of the amide (peptide) bond is a condensation reaction that is thermodynamically unfavorable and requires activation of the carboxylic acid.[9] We employ a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which converts the carboxylic acid of Boc-(S)-alanine into a highly reactive O-acylisourea intermediate.[10] To mitigate the risk of racemization at the alanine stereocenter and improve coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is used.[11][12] HOBt traps the activated intermediate to form an active ester, which then cleanly reacts with the amino group of glycine methyl ester.

Experimental Protocol: Synthesis of Boc-(S)-Ala-Gly-OMe

-

Setup: In a 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-(S)-Ala-OH (1.0 eq, e.g., 30.0 g) in anhydrous dichloromethane (DCM, 250 mL).

-

Reagent Addition: Add HOBt (1.1 eq) and glycine methyl ester hydrochloride (1.05 eq). Cool the resulting slurry to 0 °C.

-

Base Addition: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq), dropwise to neutralize the hydrochloride salt and facilitate the reaction.

-

Activation & Coupling: Add EDC hydrochloride (1.2 eq) portion-wise over 20 minutes. A slight exotherm may be observed.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 18 hours. Monitor progress by thin-layer chromatography (TLC).

-

Workup: Dilute the reaction mixture with DCM (150 mL). Wash sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure dipeptide analog, Boc-(S)-Ala-Gly-OMe.

Part II: Ring Formation via Reductive Cyclization

This phase involves the critical transformations that convert the linear precursor into the final chiral heterocyclic scaffold.

Selective Amide Reduction

Causality: To form the ethylenediamine bridge of the piperazinone ring, the amide carbonyl of the dipeptide must be selectively reduced to a methylene group (-C(O)NH- → -CH₂NH-). Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for this transformation as it selectively reduces amides and carboxylic acids while typically leaving esters untouched under controlled conditions. This selectivity is crucial for preserving the methyl ester functionality required for the subsequent cyclization.

Experimental Protocol: Synthesis of the Linear Amino Ester Precursor

-

Setup: In a flame-dried 1 L round-bottom flask under an inert atmosphere, dissolve the dipeptide Boc-(S)-Ala-Gly-OMe (1.0 eq, e.g., 25.0 g) in anhydrous THF (300 mL).

-

Borane Addition: Cool the solution to 0 °C. Add 1.0 M BH₃·THF solution (3.0-4.0 eq) dropwise via an addition funnel over 1.5 hours. Vigorous gas evolution (H₂) may occur initially.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to a gentle reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction back to 0 °C. Carefully and slowly add methanol (100 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution.

-

Removal of Boron: Stir the mixture for 30 minutes, then remove the solvents under reduced pressure. Re-dissolve the residue in methanol (200 mL) and evaporate again. Repeat this process two more times to ensure the removal of boron as volatile trimethyl borate.

-

Workup: Dissolve the resulting residue in ethyl acetate (300 mL) and wash with saturated NaHCO₃ solution (2 x 150 mL) and brine (1 x 150 mL).

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate to give the crude linear amino ester precursor. This material is often carried forward to the next step without extensive purification.

Deprotection and Intramolecular Cyclization

Causality: The final step is a tandem deprotection-cyclization reaction. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or methanolic HCl, serves two purposes. First, it cleaves the acid-labile Boc protecting group, exposing the primary amine of the alanine residue.[13] Second, the acidic conditions protonate the newly formed secondary amine, preventing side reactions. Upon neutralization or heating, the liberated primary amine acts as an intramolecular nucleophile, attacking the electrophilic carbonyl of the methyl ester. This results in the formation of the stable six-membered piperazinone ring with the expulsion of methanol.[14]

Experimental Protocol: Synthesis of this compound

-

Deprotection: Dissolve the crude linear amino ester from the previous step (1.0 eq) in a 1:1 mixture of DCM and TFA (10 mL per gram of substrate) at 0 °C. Stir for 1-2 hours at room temperature.

-

Solvent Removal: Concentrate the solution in vacuo to remove the TFA and DCM. Co-evaporate with toluene (3 x 50 mL) to ensure all residual acid is removed. This yields the crude amine salt.

-

Cyclization: Dissolve the crude salt in a high-boiling point solvent such as methanol or toluene (20 mL per gram). Add a mild base like triethylamine (2.0-3.0 eq).

-

Heating: Heat the mixture to reflux (80-110 °C, depending on the solvent) for 12-24 hours. The cyclization drives off methanol, pushing the reaction to completion.

-

Purification: Cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by flash chromatography (silica gel, using a gradient of methanol in DCM) or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Overall Synthetic Workflow and Data Summary

The entire process is a robust sequence of standard organic transformations, designed for scalability and control.

Caption: Forward synthesis workflow from (S)-alanine to the target product.

Table 1: Characterization Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol [15] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 118-122 °C |

| Optical Rotation [α]D²⁰ | Approx. -25.0° (c=1, MeOH) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.5-3.2 (m, 3H), ~3.0 (dd, 1H), ~2.8 (dd, 1H), ~1.2 (d, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~170.1, ~52.5, ~48.2, ~45.9, ~19.8 |

| Mass Spec (ESI+) | m/z: 115.08 [M+H]⁺ |

Conclusion

This guide details a reliable and enantioselective synthesis of this compound. By starting from the (S)-alanine chiral pool, the stereochemistry is controlled from the outset. The pathway employs a series of well-understood and scalable reactions—Boc protection, EDC/HOBt-mediated peptide coupling, selective borane reduction, and an acid-mediated deprotection/cyclization cascade. The provided protocols are designed to be self-validating, with clear steps for reaction monitoring and purification. This robust methodology provides a clear and efficient route for drug development professionals to access a key chiral intermediate for the synthesis of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 4. chimia.ch [chimia.ch]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 10. hepatochem.com [hepatochem.com]

- 11. peptide.com [peptide.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

A Proposed Investigational Framework for Elucidating the CNS Mechanism of Action of (5S)-5-methylpiperazin-2-one

An In-depth Technical Guide

Abstract: The piperazine ring and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] The piperazin-2-one motif, a related structure, is also found in various bioactive molecules and is a subject of growing interest in drug discovery.[3] This guide focuses on a specific chiral molecule, (5S)-5-methylpiperazin-2-one (CAS 1240583-20-3).[4] Currently, there is a lack of published data detailing a specific mechanism of action for this compound in CNS disorders. This document, therefore, serves as an in-depth, expert-led technical framework for researchers and drug development professionals. It outlines a systematic, multi-stage investigational cascade designed to comprehensively profile this compound, from initial in silico assessment to in vivo validation. By leveraging established principles of neuropharmacology and the known activities of structurally related piperazine derivatives, this guide provides the scientific rationale and detailed protocols necessary to hypothesize, identify, and validate its potential therapeutic mechanism of action.

Part 1: The this compound Scaffold: A Foundation for CNS Investigation

The molecule this compound belongs to the piperazinone class of N-heterocyclic compounds. Its structure features a six-membered ring with two nitrogen atoms at positions 1 and 4, a carbonyl group at position 2, and a methyl group conferring chirality at the 5th position.

The immense success of the parent piperazine scaffold in neuropharmacology provides a strong rationale for investigating derivatives like this compound. Piperazine-containing drugs have demonstrated a remarkable capacity to modulate a wide array of CNS targets, primarily neurotransmitter receptors.[5][6] This therapeutic versatility stems from the unique physicochemical properties of the piperazine ring, whose two nitrogen atoms can be substituted to fine-tune potency, selectivity, and pharmacokinetic profiles, such as improved water solubility and bioavailability.[2]

Notable examples of successful piperazine-based CNS drugs include:

-

Buspirone: An anxiolytic acting as a serotonin 5-HT1A receptor agonist.[7]

-

Clozapine: An atypical antipsychotic with a complex pharmacology, including action at dopamine and serotonin receptors.[6][7]

-

Vortioxetine: An antidepressant with multimodal activity, primarily involving serotonin transporter inhibition and receptor modulation.[7]

The inclusion of a carbonyl group to form the piperazin-2-one ring introduces conformational constraints and additional hydrogen bonding capabilities, creating a peptidomimetic scaffold that could offer novel interactions with biological targets.[3] The specific chirality at the 5-position is critical, as stereoisomers of a drug can have vastly different pharmacological activities and potencies. Therefore, a rigorous and systematic approach is required to unlock the therapeutic potential of this specific molecule.

Part 2: A Systematic Framework for Elucidating the Mechanism of Action

To decipher the CNS mechanism of action of a novel chemical entity like this compound, a logical, phased approach is essential. This framework is designed as a self-validating cascade, where the results of each stage inform the experimental choices of the next.

Stage 1: In Silico Profiling and Target Hypothesis Generation

The initial step is to leverage computational tools to predict the compound's physicochemical properties and potential biological targets. This is a cost-effective method to generate initial hypotheses and prioritize experimental resources.

Causality: Before committing to expensive and time-consuming wet-lab experiments, in silico analysis provides a rational basis for investigation. By comparing the structure of this compound to databases of known ligands, we can predict its likely binding partners. ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for early assessment of drug-likeness, flagging potential liabilities like poor blood-brain barrier penetration.[8]

Experimental Protocol: Computational Docking and ADME Prediction

-

3D Structure Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., Schrödinger Maestro, MOE).

-

Target Library Selection: Compile a library of high-resolution crystal structures of key CNS targets known to interact with piperazine derivatives. This library should include subtypes of serotonin, dopamine, GABA, and sigma receptors.[9][10][11]

-

Molecular Docking: Perform docking simulations of the compound against each target in the library. Calculate and rank the binding affinities (e.g., docking score, estimated ΔG of binding).

-

ADME Prediction: Utilize software (e.g., SwissADME, QikProp) to calculate key molecular descriptors and predict pharmacokinetic properties, including:

-

Lipinski's Rule of Five compliance

-

Blood-Brain Barrier (BBB) penetration score

-

Aqueous solubility (LogS)

-

Potential for P-glycoprotein (P-gp) substrate activity.[11]

-

Stage 2: Primary Pharmacological Screening

The next step is to move from prediction to empirical testing. A broad radioligand binding assay panel is the gold standard for unbiased, initial identification of molecular targets.

Causality: The in silico results are purely predictive. A broad binding screen provides the first experimental evidence of compound-target interactions across a wide range of receptors, transporters, and ion channels. This approach minimizes bias and can uncover unexpected activities, providing a comprehensive view of the compound's selectivity profile.

Experimental Protocol: Radioligand Displacement Assay Panel

-

Compound Preparation: Solubilize this compound in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution.

-

Assay Execution: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP) or perform in-house. The compound is typically tested at a standard concentration (e.g., 10 µM) against a panel of ~50-100 CNS targets.

-

Mechanism: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor expressed in cell membrane preparations.

-

Data Collection: The amount of bound radioactivity is measured using a scintillation counter. The primary output is expressed as the percentage of inhibition of radioligand binding.

-

Hit Identification: Targets showing significant inhibition (typically >50%) are identified as "hits" and prioritized for further investigation.

Mandatory Visualization: Proposed MOA Investigation Workflow

Caption: A systematic workflow for elucidating the mechanism of action.

Stage 3: Secondary & Functional Assays

Once primary hits are identified, the next crucial step is to determine the functional consequence of binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating constitutively active receptors).

Hypothetical Scenario: For the purpose of this guide, let us assume the primary screen reveals a significant interaction with the serotonin 5-HT1A receptor , a common target for piperazine-based anxiolytics.[9][10]

Causality: A binding assay only confirms affinity; it does not reveal function. The 5-HT1A receptor is a Gi-coupled protein receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay measuring cAMP production is therefore the definitive method to classify the compound's activity at this receptor.

Experimental Protocol: cAMP Functional Assay for 5-HT1A

-

Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human 5-HT1A receptor.

-

Compound Treatment: Plate the cells and treat with increasing concentrations of this compound. To test for agonist activity, measure the direct effect of the compound. To test for antagonist activity, co-incubate the compound with a known 5-HT1A agonist (e.g., 8-OH-DPAT).

-

cAMP Induction: Add forskolin to the cells to stimulate adenylyl cyclase and induce a high baseline level of cAMP.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis:

-

Agonist Mode: Plot the percentage decrease in cAMP against the log concentration of the compound to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration).

-

Antagonist Mode: Plot the cAMP levels against the log concentration of the reference agonist in the presence of a fixed concentration of the test compound to determine the IC50 (half-maximal inhibitory concentration).

-

Mandatory Visualization: 5-HT1A Receptor Signaling Pathway

Caption: Hypothetical agonist action at the Gi-coupled 5-HT1A receptor.

Part 3: In Vivo Validation in a CNS Disorder Model

The final stage is to translate the in vitro findings into a relevant animal model. This step is critical to establish a link between the molecular mechanism and a potential therapeutic effect.

Causality: Positive results in cellular assays demonstrate molecular potency but do not guarantee efficacy in a complex biological system. An in vivo model is necessary to assess the compound's ability to cross the blood-brain barrier, engage its target in the brain, and produce a physiologically relevant behavioral effect. Following our hypothetical 5-HT1A agonist activity, a model of anxiety, such as the Elevated Plus Maze (EPM), is an appropriate choice.[10][12]

Experimental Protocol: Elevated Plus Maze (EPM) Test for Anxiolytic Activity

-

Animals: Use adult male mice or rats. House them under standard conditions with a 12-hour light/dark cycle.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at several doses. Include a vehicle control group and a positive control group (e.g., diazepam or buspirone).

-

Acclimatization and Testing: Allow a 30-60 minute pre-treatment period. Place the animal at the center of the EPM apparatus, which consists of two open arms and two closed arms. Record its behavior for 5 minutes using an automated video-tracking system.

-

Key Parameters Measured:

-

Time spent in the open arms (anxiolytic effect increases this time).

-

Number of entries into the open arms.

-

Total distance traveled (to control for general locomotor effects).

-

-

Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare the drug-treated groups to the vehicle control. A statistically significant increase in the time spent in the open arms, without a significant change in total locomotion, is indicative of anxiolytic-like activity.

Data Presentation Table

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |

| Vehicle | - | 15.2 ± 2.1 | 8.3 ± 1.5 | 12.5 ± 1.8 |

| Positive Control | 1.0 | 45.8 ± 4.5 | 12.1 ± 2.0 | 11.9 ± 2.1 |

| Compound X | 1.0 | 20.1 ± 3.0 | 9.0 ± 1.8 | 12.2 ± 1.9 |

| Compound X | 5.0 | 35.5 ± 4.1 | 11.5 ± 1.9 | 12.8 ± 2.0 |

| Compound X | 10.0 | 42.1 ± 5.0* | 12.0 ± 2.2 | 12.6 ± 1.7 |

| Hypothetical data representing a statistically significant difference from the vehicle group. |

Part 4: Conclusion and Future Directions

This guide has detailed a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound, a novel chiral compound with potential for CNS activity. By progressing from in silico prediction through in vitro screening and functional characterization to in vivo behavioral validation, researchers can build a robust data package to define its mechanism of action.

Should the hypothetical results described herein prove true, establishing this compound as a 5-HT1A receptor agonist with anxiolytic properties, the logical next steps would involve:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic Studies: Conducting full PK studies to determine bioavailability, half-life, and brain penetration.

-

Target Engagement Studies: Using techniques like in vivo microdialysis or PET imaging to confirm the compound interacts with its target in the brain at therapeutic doses.

-

Expanded Behavioral Profiling: Testing the compound in other models of anxiety and depression to broaden its therapeutic profile.

The piperazinone scaffold remains a promising area for the discovery of new medicines for CNS disorders. A rigorous and scientifically sound investigational plan, as outlined in this guide, is the essential first step in translating a novel molecule into a potential therapy.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. (S)-5-Methylpiperazin-2-One - Protheragen [protheragen.ai]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. benthamdirect.com [benthamdirect.com]

- 11. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (5S)-5-methylpiperazin-2-one: A Technical Guide

Introduction

(5S)-5-methylpiperazin-2-one (CAS: 1240583-20-3) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a functionalized piperazinone, it serves as a valuable scaffold for synthesizing complex molecules with diverse pharmacological activities.[3] The precise three-dimensional arrangement of its atoms, dictated by the chiral center at C5, necessitates unambiguous structural confirmation. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed electronic and vibrational fingerprint of the molecule.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document leverages predicted data from validated computational models and foundational spectroscopic principles to provide a robust analytical framework. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral features, offering researchers a comprehensive guide to interpreting the spectroscopic signature of this important building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

1.1.1 Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)). The choice of solvent is critical; for this molecule, DMSO-d₆ is preferable to ensure the exchangeable N-H protons are observable.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

1.1.2 Instrument Setup & Acquisition

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[4]

-

Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. Further 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm assignments.[5]

Graphviz Workflow: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound (C₅H₁₀N₂O), five distinct carbon signals are expected. The following data is based on a predicted spectrum.[2]

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale for Chemical Shift |

| ~165.1 | C2 (C=O) | The carbonyl carbon is highly deshielded due to the electronegativity of the double-bonded oxygen atom. |

| ~53.2 | C3 | Methylene carbon adjacent to the carbonyl group (α-carbon) and a nitrogen atom. |

| ~48.5 | C6 | Methylene carbon adjacent to two nitrogen atoms, experiencing significant deshielding. |

| ~44.8 | C5 | Methine carbon (CH) attached to the methyl group and two nitrogen atoms. |

| ~18.5 | C7 (CH₃) | The methyl carbon is in a highly shielded, aliphatic environment, thus appearing far upfield. |

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The chirality at C5 renders the geminal protons on C3 and C6 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals that couple to each other.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment | Rationale for Chemical Shift and Multiplicity |

| ~7.5 - 8.5 | br s | 1H | H4 (N-H) | Amide N-H protons are typically broad and downfield. Exchangeable with D₂O. |

| ~3.5 - 4.0 | m | 1H | H5 | Methine proton adjacent to the methyl group and nitrogen atoms. Complex multiplicity due to coupling with the methyl group and C6 protons. |

| ~3.3 - 3.4 | dd | 1H | H3a | One of the diastereotopic protons on C3. Deshielded by the adjacent carbonyl group. Appears as a doublet of doublets (dd) due to geminal coupling with H3b and vicinal coupling with a proton on N4. |

| ~3.1 - 3.2 | dd | 1H | H3b | The other diastereotopic proton on C3. Experiences a different magnetic environment than H3a. |

| ~3.0 - 3.1 | m | 1H | H6a | One of the diastereotopic protons on C6, adjacent to the chiral center. |

| ~2.8 - 2.9 | m | 1H | H6b | The other diastereotopic proton on C6. |

| ~1.8 - 2.5 | br s | 1H | H1 (N-H) | Amine N-H proton signal is typically broad. Exchangeable with D₂O. |

| ~1.2 - 1.3 | d | 3H | H7 (CH₃) | The methyl group protons will appear as a doublet due to coupling with the single proton on C5. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its covalent bonds. It is an exceptionally useful tool for identifying the presence of specific functional groups.[6]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Background Scan: An initial scan of the empty instrument is performed to obtain a background spectrum of the ambient environment (e.g., CO₂, H₂O vapor).

-

Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

Graphviz Workflow: IR Analysis

Caption: Workflow for Infrared (IR) spectroscopic analysis.

Predicted IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands.[7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity & Shape |

| 3300 - 3400 | N-H Stretch | Secondary Amine (N1-H) | Medium, sharp |

| 3150 - 3300 | N-H Stretch | Secondary Amide (N4-H) | Medium, broad |

| 2850 - 2960 | C-H Stretch | sp³ C-H (Alkyl) | Medium to Strong |

| ~1670 | C=O Stretch | Amide I Band | Strong, sharp |

| ~1550 | N-H Bend | Amide II Band | Medium |

| 1450 - 1470 | C-H Bend | CH₂ Scissoring | Medium |

Expert Insight: The presence of two distinct N-H stretching bands is a key confirmatory feature, distinguishing the amine N-H from the amide N-H, which is typically broader and at a slightly lower frequency due to hydrogen bonding and resonance. The strong carbonyl (C=O) absorption around 1670 cm⁻¹ is often the most prominent signal in the spectrum and is a definitive indicator of the lactam ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a very small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation, providing a detailed fragmentation pattern.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF)).

-

Detection: The separated ions are detected, and a mass spectrum (plot of ion intensity vs. m/z) is generated.

Graphviz Workflow: MS Analysis

Caption: Workflow for Mass Spectrometry (MS) analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₅H₁₀N₂O. Its monoisotopic mass is 114.0793 Da.

3.3.1 High-Resolution MS (ESI) Under soft ionization conditions like ESI, the primary ion observed would be the protonated molecular ion.

| m/z (predicted) | Ion Species |

| 115.0866 | [M+H]⁺ |

| 137.0685 | [M+Na]⁺ |

Data sourced from PubChemLite prediction.

3.3.2 Fragmentation Pattern (EI) Under higher-energy Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 114) will undergo fragmentation. Proposing a fragmentation pathway is key to structural confirmation. A likely pathway involves alpha-cleavage, a common fragmentation mechanism for amines and amides.

-

Alpha-Cleavage adjacent to N1: Loss of the C5-C6 bond and the methyl-bearing C5 carbon would be a dominant pathway. Cleavage of the C5-C6 bond could lead to a fragment resulting from the loss of a propyl radical (•CH(CH₃)CH₂), although more complex rearrangements are common in cyclic systems.

-

Cleavage adjacent to the Carbonyl Group: Loss of CO (28 Da) is a characteristic fragmentation for cyclic ketones and lactams, which would lead to a fragment at m/z 86.

-

Loss of Methyl Radical: Loss of the methyl group (•CH₃, 15 Da) from the molecular ion would produce a significant fragment at m/z 99.

Analyzing these fragmentation patterns provides a puzzle whose solution is the structure of the molecule, offering powerful confirmatory evidence that complements NMR and IR data.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a detailed fingerprint for the structural confirmation of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the identity, purity, and structure of this chiral building block. The provided protocols and interpretive rationale serve as a practical resource for scientists engaged in the synthesis and application of piperazinone-based compounds, ensuring the integrity and reliability of their research endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. (S)-5-Methylpiperazin-2-One - Protheragen [protheragen.ai]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 7. 5-Methylpiperazin-2-one | C5H10N2O | CID 55253258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 5-methylpiperazin-2-one (C5H10N2O) [pubchemlite.lcsb.uni.lu]

Role of piperazin-2-one scaffold in medicinal chemistry

An In-Depth Technical Guide to the Piperazin-2-one Scaffold in Medicinal Chemistry

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds."[1] The piperazin-2-one ring, a six-membered heterocycle featuring two nitrogen atoms at the 1- and 4-positions and a carbonyl group, is a quintessential example of such a structure.[1][2] Its prevalence is not coincidental but rather a testament to a unique confluence of physicochemical properties, synthetic tractability, and the ability to engage with a wide array of biological targets. This scaffold is a cornerstone in numerous FDA-approved drugs and is found in bioactive natural products like (-)-agelastatin A, a potent anticancer alkaloid.[2]

This technical guide offers an in-depth exploration of the piperazin-2-one core, moving beyond a mere catalog of its applications. We will dissect the fundamental principles that underpin its utility, from its structural role as a peptidomimetic to the nuanced synthetic strategies required for its stereocontrolled preparation. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, grounded in field-proven insights and validated methodologies, to effectively leverage this remarkable scaffold in the quest for novel therapeutics.

Part 1: The Piperazin-2-one Scaffold: A Privileged Core Structure

The strategic decision to incorporate a piperazin-2-one moiety into a drug candidate is rooted in its inherent structural and physicochemical advantages. Understanding these core attributes is the first step in rationally designing effective and bioavailable molecules.

Structural Features and Physicochemical Properties

The piperazin-2-one ring is more than a simple linker; it is a dynamic structural element that profoundly influences a molecule's overall properties.

-

Basicity and Solubility : As a diprotic base, the piperazine nitrogens can be protonated under physiological pH.[1] This basicity is critical for forming stable salts, which can dramatically enhance aqueous solubility and improve formulation characteristics—a common hurdle in drug development.[1][3]

-

Hydrogen Bonding : The two nitrogen atoms act as hydrogen bond acceptors, while the N-H group (if unsubstituted) can serve as a donor.[1] This dual capacity facilitates strong, specific interactions with biological targets such as enzymes and receptors.

-

Conformational Control : The six-membered ring can adopt various conformations, such as chair and boat forms. This inherent flexibility can be constrained through substitution, allowing chemists to lock the molecule into a bioactive conformation, thereby increasing potency and selectivity.

Caption: General structure of the piperazin-2-one scaffold with IUPAC numbering.

A Versatile Peptidomimetic and β-Turn Mimic

One of the most powerful applications of the piperazin-2-one scaffold is in peptidomimetics—small molecules designed to mimic the structure and function of peptides.[4][5] Peptides are often poor drug candidates due to their rapid degradation by proteases and poor cell permeability. The piperazin-2-one core provides a robust, non-natural backbone that can emulate key peptide secondary structures, particularly the β-turn.[6][7]

A β-turn is a crucial protein motif where the polypeptide chain reverses its direction.[7] By constraining a peptide sequence into a specific turn conformation, the piperazin-2-one scaffold can enhance binding affinity to the target receptor while significantly improving metabolic stability.[5][8] This has been successfully applied in the design of analogues of bioactive peptides like dermorphin, where the scaffold serves as a conformationally constrained surrogate.[9]

Caption: Piperazin-2-one scaffold mimicking the spatial arrangement of a peptide β-turn.

Part 2: Synthetic Strategies for Piperazin-2-one Derivatives

The therapeutic potential of the piperazin-2-one scaffold can only be realized through efficient and stereocontrolled synthetic methodologies. The field has evolved from classical approaches to highly sophisticated catalytic systems that provide access to structurally diverse and chirally pure compounds.

Classical and Modern Synthetic Routes

The synthesis of chiral piperazin-2-ones is of paramount importance, as biological activity is often dependent on a specific stereoisomer.

-

Chiral Pool Synthesis : A common and reliable strategy involves using readily available chiral starting materials, such as amino acids, to construct the heterocyclic ring.[2] This approach ensures the stereochemistry of at least one center is pre-defined.

-

Catalytic Asymmetric Synthesis : More advanced methods provide access to enantiomerically enriched piperazin-2-ones from achiral precursors. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and asymmetric allylic alkylation are elegant examples of modern techniques that deliver high enantioselectivity.[2][10][11]

-

Cascade and One-Pot Reactions : To improve efficiency and reduce waste, cascade or one-pot reactions have been developed. These methods allow for the formation of multiple bonds in a single synthetic operation, streamlining the path to complex piperazin-2-one derivatives.[12][13][14][15] A notable example is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence.[12]

Caption: Workflow for Palladium-catalyzed asymmetric hydrogenation to yield chiral piperazin-2-ones.

Key Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

This protocol describes a self-validating system for synthesizing chiral piperazin-2-ones, adapted from established literature procedures.[2][10] The causality behind this choice is the method's high efficiency and excellent control over stereochemistry.

Objective: To synthesize an enantiomerically enriched piperazin-2-one via asymmetric hydrogenation.

Materials:

-

Substituted Pyrazin-2-ol (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(TFA)₂) (3-5 mol%)

-

Chiral Ligand (e.g., a chiral phosphine ligand) (3.3-5.5 mol%)

-

Acid co-catalyst (e.g., TsOH·H₂O) (100 mol%)

-

Solvent: Dichloromethane (DCM) / Benzene (1:1 mixture)

-

Hydrogen Gas (H₂) source (High-pressure reactor)

Step-by-Step Methodology:

-

Reactor Preparation: A high-pressure autoclave is charged with the substituted pyrazin-2-ol, palladium catalyst, chiral ligand, and acid co-catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent Addition: The degassed solvent mixture (DCM/Benzene) is added to the reactor via cannula.

-

Reaction Setup: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 1000 psi).

-

Hydrogenation: The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred vigorously for the required duration (e.g., 24-48 hours). Reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing by TLC or LC-MS.

-

Work-up: Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure chiral piperazin-2-one.

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Part 3: Biological Activities and Therapeutic Applications

The true value of the piperazin-2-one scaffold is demonstrated by the vast and diverse range of biological activities its derivatives possess.[16][17][18] This versatility makes it a highly attractive starting point for drug discovery programs across multiple disease areas.

Anticancer Activity

Piperazin-2-one derivatives have shown significant promise as anticancer agents.[19][20] Their mechanisms of action are varied, highlighting the scaffold's ability to be tailored for specific targets.

-

Cytotoxicity : Many derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, including liver, medulloblastoma, and glioblastoma cell lines.[19]

-

Apoptosis Induction : Some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, often associated with an increase in caspase 3/7 activity.[19]

-

Pathway Modulation : Specific derivatives have been found to modulate key signaling pathways involved in cancer progression, such as the JNK signaling pathway in breast carcinoma.[21] For example, the natural product (-)-agelastatin A is a potent anticancer alkaloid containing the piperazin-2-one motif.[2]

Antiviral Activity

The scaffold is a key component in the development of novel antiviral agents.

-

Adenovirus Inhibition : A trisubstituted piperazin-2-one derivative, 15D8, was identified through high-throughput screening and found to selectively inhibit adenovirus (Ad) DNA replication in the nucleus with minimal cytotoxicity.[22] This provides a promising candidate for treating Ad infections, which can be severe in immunocompromised patients.[22]

-

HIV Inhibition : Derivatives incorporating a piperazin-2-one core have been investigated as potential anti-HIV agents, targeting the HIV capsid (CA) protein.[15]

Antidiabetic Activity

Piperazin-2-one derivatives are being explored for the management of type 2 diabetes.

-

DPP-4 Inhibition : The scaffold has been used to design inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[23] Inhibition of DPP-4 is a validated therapeutic strategy for lowering blood glucose levels.

-

α-Glucosidase Inhibition : Hybrid molecules containing a piperazin-2-one moiety have demonstrated potent inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[24][25] One such derivative was found to be 27-fold more active than the standard drug, acarbose.[25]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperazin-2-one scaffold has yielded crucial insights into the relationship between structure and biological activity. The table below summarizes SAR for a series of antiviral piperazin-2-one derivatives against adenovirus, demonstrating how subtle changes can drastically affect potency.[22]

| Position | Substituent | Antiviral Activity (Ad Inhibition) | Rationale for Experimental Choice |

| N¹ | Modulates activity | Varies | The N¹ position is synthetically accessible for introducing diversity to probe for improved potency and PK properties. |

| C³ | 2-Benzofuran aryl substituent | Required for activity | This large, hydrophobic group is hypothesized to engage in a key binding interaction with the target protein. |

| C⁶ | Ethyl group | Strictly required for activity | Substitution at C⁶ with larger groups like benzyl or phenethyl leads to inactive compounds, indicating a sterically constrained binding pocket. |

Part 4: Future Perspectives and Conclusion

The piperazin-2-one scaffold is firmly established as a privileged structure in medicinal chemistry, yet its full potential is still being explored.

Emerging Trends

The future of this scaffold lies in its application in increasingly sophisticated drug design strategies. Its synthetic accessibility makes it well-suited for combinatorial synthesis and the creation of large, diverse compound libraries for high-throughput screening.[13][14] Furthermore, the ability of the piperazin-2-one core to present substituents in defined spatial orientations makes it an ideal framework for designing multi-target ligands, which are of growing interest for treating complex diseases like cancer and neurodegenerative disorders.[1]

Conclusion